2-Chloro-3-(trifluoromethyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of 2-Chloro-3-(trifluoromethyl)pyridine involves several key steps, starting from nicotinamide via Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, achieving an overall yield of up to 48.7% based on nicotinamide (Zuo Hang-dong, 2010). The synthesis reaction principles have been analyzed, pointing out the importance of N occupation on the pyridine ring and the presence of an electron-withdrawing group on the α-site for the feasibility of side-chain chlorination (Liu Guang-shen, 2014).
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(trifluoromethyl)pyridine has been characterized using various spectroscopic methods, including FT-IR, 1H and 13C NMR. The molecular structural parameters and vibrational frequencies were computed using HF and DFT methods, providing detailed insights into the compound's structural characteristics (M. Evecen et al., 2017).
Chemical Reactions and Properties
2-Chloro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution, due to the presence of both the chloro and trifluoromethyl groups. It serves as a versatile building block for the synthesis of trifluoromethylated N-heterocycles (Manjunath Channapur et al., 2019).
Physical Properties Analysis
The compound's physical properties, such as melting point, boiling point, and solubility, are crucial for its handling and application in various chemical syntheses. However, specific studies focusing solely on these physical properties were not identified in the current literature search.
Chemical Properties Analysis
2-Chloro-3-(trifluoromethyl)pyridine's chemical properties, including reactivity towards different nucleophilic and electrophilic agents, are significant for its application in synthetic organic chemistry. Its ability to participate in various chemical reactions makes it a valuable intermediate for developing new chemical entities (A. M. Sipyagin et al., 1994).
Scientific Research Applications
Summary of Application
2-Chloro-3-(trifluoromethyl)pyridine (also known as trifluoromethylpyridine or TFMP) and its derivatives are key structural ingredients in active agrochemical ingredients . They are used in the protection of crops from pests .
Methods of Application
Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products . It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
Results or Outcomes
The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Industry
Summary of Application
TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Results or Outcomes
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis of Metal-Organic Frameworks (MOFs)
Summary of Application
2-Chloro-3-(trifluoromethyl)pyridine can be used in the synthesis of metal-organic frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.
Methods of Application
The specific methods of application in the synthesis of MOFs are not specified in the sources .
Results or Outcomes
The results or outcomes of this application are not specified in the sources .
Preparation of (Trifluoromethyl)pyridyllithiums
Summary of Application
2-Chloro-3-(trifluoromethyl)pyridine can be used in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction .
Methods of Application
The specific methods of application in the preparation of (trifluoromethyl)pyridyllithiums are not specified in the sources .
Results or Outcomes
The results or outcomes of this application are not specified in the sources .
Synthesis of Methiodide Salts
Summary of Application
2-Chloro-3-(trifluoromethyl)pyridine can be used in the synthesis of methiodide salts .
Methods of Application
The specific methods of application in the synthesis of methiodide salts are not specified in the sources .
Results or Outcomes
The results or outcomes of this application are not specified in the sources .
Preparation of 5,5’-Bis (Trifluoromethyl)-2,2’-Bipyridine
Summary of Application
2-Chloro-3-(trifluoromethyl)pyridine can be used in the preparation of 5,5’-bis (trifluoromethyl)-2,2’-bipyridine, via modified Ullmann reaction .
Methods of Application
The specific methods of application in the preparation of 5,5’-bis (trifluoromethyl)-2,2’-bipyridine are not specified in the sources .
Results or Outcomes
The results or outcomes of this application are not specified in the sources .
Synthesis of Metal-Organic Frameworks (MOFs)
Summary of Application
2-Chloro-3-(trifluoromethyl)pyridine can be used in the synthesis of metal-organic frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.
Methods of Application
The specific methods of application in the synthesis of MOFs are not specified in the sources .
Results or Outcomes
The results or outcomes of this application are not specified in the sources .
Preparation of (Trifluoromethyl)pyridyllithiums
Summary of Application
2-Chloro-3-(trifluoromethyl)pyridine can be used in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction .
Methods of Application
The specific methods of application in the preparation of (trifluoromethyl)pyridyllithiums are not specified in the sources .
Results or Outcomes
The results or outcomes of this application are not specified in the sources .
Synthesis of Methiodide Salts
Summary of Application
2-Chloro-3-(trifluoromethyl)pyridine can be used in the synthesis of methiodide salts .
Methods of Application
The specific methods of application in the synthesis of methiodide salts are not specified in the sources .
Results or Outcomes
The results or outcomes of this application are not specified in the sources .
Preparation of 5,5’-Bis (Trifluoromethyl)-2,2’-Bipyridine
Summary of Application
2-Chloro-3-(trifluoromethyl)pyridine can be used in the preparation of 5,5’-bis (trifluoromethyl)-2,2’-bipyridine, via modified Ullmann reaction .
Methods of Application
The specific methods of application in the preparation of 5,5’-bis (trifluoromethyl)-2,2’-bipyridine are not specified in the sources .
Results or Outcomes
The results or outcomes of this application are not specified in the sources .
Safety And Hazards
2-Chloro-3-(trifluoromethyl)pyridine is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is also toxic if swallowed or in contact with skin . The compound is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Oral, Aquatic Chronic 3, Eye Dam. 1, Skin Corr. 1B, and STOT RE 1 .
Future Directions
The North America market for 2-Chloro-3-(trifluoromethyl)pyridine is estimated to increase from 3.69 million USD in 2023 to reach 4.52 million USD by 2029, at a CAGR of 3.44% during the forecast period of 2023 through 2029 . This suggests that the demand and applications for this compound are expected to grow in the future.
properties
IUPAC Name |
2-chloro-3-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N/c7-5-4(6(8,9)10)2-1-3-11-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXATZPCCMYMPME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343464 | |
Record name | 2-Chloro-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(trifluoromethyl)pyridine | |
CAS RN |
65753-47-1 | |
Record name | 2-Chloro-3-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65753-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-trifluoromethylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065753471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3-trifluoromethylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.304 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Chloro-3-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.